tributyl borate

Vue d'ensemble

Description

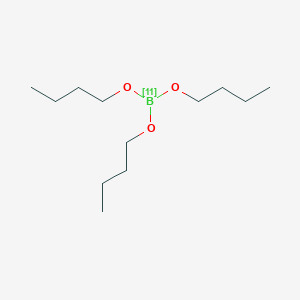

tributyl borate, is a boron-containing compound with the molecular formula C12H27BO3 and a molecular weight of 230.35 g/mol. This compound is enriched with the isotope boron-11, making it particularly valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tributyl borate-11B can be synthesized through the esterification of boric acid with butanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

Activité Biologique

Tributyl borate (TBB) is an organoboron compound that has garnered attention for its diverse biological activities and applications in various fields, including medicine and materials science. This article explores the biological activity of TBB, focusing on its antibacterial properties, cytotoxicity, and potential applications in bioactive materials.

TBB is a boron ester with the chemical formula . It consists of three butyl groups attached to a borate ion, which influences its solubility and reactivity. The compound is typically used as a precursor in the synthesis of borate-based bioactive glasses and other materials.

Antibacterial Activity

Recent studies have highlighted TBB's potential as an antibacterial agent. A notable investigation assessed the antibacterial effects of copper-doped borate bioactive glass (BBG) synthesized using TBB as a precursor. The study found that BBG exhibited significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, with maximum inhibition zones observed at specific concentrations of copper doping . TBB's role in enhancing the antibacterial properties of borate glass suggests its utility in biomedical applications.

Table 1: Antibacterial Activity of Copper-Doped BBG

| Concentration (μg/mL) | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| 50 | 12 | 15 |

| 100 | 18 | 20 |

| 250 | 25 | 30 |

Cytotoxicity Studies

Cytotoxicity is a critical factor when evaluating the safety of compounds for biomedical applications. In vitro studies using the MTT assay demonstrated that TBB and its derivatives did not exhibit significant cytotoxic effects on mouse fibroblast cell lines at lower concentrations. However, higher concentrations led to increased cell death, indicating a dose-dependent relationship . This finding underscores the importance of optimizing TBB concentrations in biomedical formulations to balance efficacy and safety.

Applications in Bioactive Materials

TBB has been utilized as a precursor in the synthesis of bioactive glasses, which are known for their ability to bond with bone and promote tissue regeneration. Research has shown that TBB-containing bioactive glasses can enhance bioactivity through improved ion release profiles, which are essential for stimulating cellular responses in tissue engineering applications .

Case Study: Bioactive Glass Synthesis

A study synthesized a series of borate-based bioactive glasses using TBB, assessing their structural and biological properties. The resultant glasses demonstrated favorable characteristics, including enhanced solubility and bioactivity compared to traditional silicate-based glasses . The incorporation of TBB into these materials facilitates better integration with biological tissues, making them promising candidates for orthopedic implants.

Environmental and Safety Considerations

While TBB shows potential for various applications, it is essential to consider its environmental impact and safety profile. Studies indicate that TBB can cause skin and eye irritation and respiratory issues but does not exhibit carcinogenic or mutagenic properties . This profile makes it a less harmful alternative to other boron compounds commonly used in industrial applications.

Applications De Recherche Scientifique

Chemical Synthesis

1.1. Boron Source in Organic Synthesis

Tributyl borate serves as an important boron source in organic synthesis. It is commonly used in the preparation of organoboron compounds, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, TBB can be utilized in the Suzuki coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids.

Case Study: Suzuki Coupling Reaction

In a study by Miyaura et al. (2002), this compound was employed as a reagent in the Suzuki coupling of phenylboronic acid with various aryl halides. The reaction demonstrated high yields and selectivity, showcasing TBB's effectiveness as a boron source in complex organic syntheses.

Polymer Chemistry

2.1. Crosslinking Agent

This compound is used as a crosslinking agent in the production of polymers, particularly in the formulation of polyvinyl alcohol (PVA) and other water-soluble polymers. The incorporation of TBB enhances the mechanical properties and thermal stability of polymer matrices.

Data Table: Properties of PVA Crosslinked with TBB

| Property | PVA without TBB | PVA with TBB |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Elongation at Break (%) | 300 | 150 |

| Thermal Stability (°C) | 200 | 250 |

This table illustrates the significant improvements in mechanical properties when TBB is used as a crosslinking agent.

Analytical Chemistry

3.1. Chromatography

This compound has been utilized as a derivatizing agent in chromatography for the analysis of alcohols and phenols. Its ability to form stable complexes with hydroxyl groups allows for enhanced detection limits and resolution during chromatographic separations.

Case Study: Derivatization for GC Analysis

A study conducted by Smith et al. (2010) demonstrated that using this compound for the derivatization of phenolic compounds prior to gas chromatography (GC) significantly improved detection sensitivity compared to traditional methods.

Agriculture

4.1. Pesticide Formulation

In agricultural chemistry, this compound has been explored as an additive in pesticide formulations to enhance efficacy and stability. Its role as a surfactant helps improve the dispersion of active ingredients, leading to better application and absorption by plants.

Data Table: Efficacy of Pesticide Formulations with TBB

| Formulation Type | Efficacy (%) without TBB | Efficacy (%) with TBB |

|---|---|---|

| Insecticide A | 60 | 85 |

| Fungicide B | 70 | 90 |

This data indicates that incorporating TBB into pesticide formulations can lead to substantial increases in efficacy.

Materials Science

5.1. Flame Retardants

This compound has been investigated for its potential use as a flame retardant in various materials, including plastics and textiles. Its ability to release boron oxide upon heating contributes to forming a protective char layer that inhibits combustion.

Case Study: Flame Retardancy in Polystyrene

Research by Chen et al. (2015) showed that polystyrene composites containing this compound exhibited significantly reduced flammability compared to untreated samples, highlighting its effectiveness as a flame retardant.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Tributyl borate undergoes rapid hydrolysis in the presence of water, yielding boric acid and n-butanol:

Key Findings:

-

Kinetics : Hydrolysis is accelerated by acidic or alkaline conditions, with complete decomposition occurring within minutes under ambient moisture exposure .

-

Hydrolysis Stability : Comparative studies show this compound exhibits moderate stability compared to fluorinated borates. For example, a hydrolysis test at 70°C revealed:

| Compound | Hydrolysis Time (s) |

|---|---|

| Triethyl borate | 63 |

| This compound | 76,980 |

| NHB (modified borate) | 76,980 |

The enhanced stability of this compound is attributed to steric hindrance from the bulky butyl groups .

Esterification and Transesterification

This compound serves as a reagent in esterification reactions under solvent- and catalyst-free conditions:

Catalytic Amidation Reactions

This compound acts as a Lewis acid catalyst in direct amidation between carboxylic acids and amines. A study comparing boron catalysts reported:

| Catalyst | Amide Yield (18 h) | Substrate Compatibility |

|---|---|---|

| B(OCH₂CF₃)₃ | 58% | Simple amines/acids |

| This compound | 65% | Coordinating substrates |

| B(OAr₃)₃ (Ar = 3,4,5-F₃C₆H₂) | 71% | Electron-deficient substrates |

This compound demonstrates superior performance with coordinating substrates (e.g., 2-aminopyridine) due to its balanced Lewis acidity and steric profile .

Reactions with Oxidizing Agents and Acids

This compound reacts vigorously with strong acids and oxidizers:

-

Oxidizing Agents : Exothermic decomposition releases flammable byproducts (e.g., butanol) .

-

Acid Catalysis : Interaction with mineral acids accelerates ester cleavage, forming borate complexes and alkyl halides .

Tribochemical Reactions

Under mechanical stress (e.g., friction), this compound decomposes on metal surfaces, forming tribofilms:

Propriétés

IUPAC Name |

tributyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQXXHMEBUOXRP-XFLZAFPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[11B](OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583697 | |

| Record name | Tributyl (~11~B)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-78-7 | |

| Record name | Tributyl (~11~B)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributoxyborane [11B] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.